molecular formula C20H11F6N2O5P B1498284 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide CAS No. 299176-63-9

3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide

Cat. No.: B1498284
CAS No.: 299176-63-9
M. Wt: 504.3 g/mol
InChI Key: VAJUEGMQFVXDQF-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide is a complex organic compound characterized by its trifluoromethyl groups and nitrophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide typically involves multi-step organic reactions. One common approach is the reaction of 3,5-bis(trifluoromethyl)phenylphosphine with 3-nitrophenyl dichloride under controlled conditions. The reaction requires anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands. The use of catalysts and advanced purification techniques ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium cyanide or potassium iodide.

Major Products Formed:

  • Oxidation: Formation of corresponding phosphine oxides.

  • Reduction: Reduction products include various phosphine derivatives.

  • Substitution: Substitution reactions yield a range of phosphine derivatives with different substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the compound, making it valuable in various synthetic pathways.

Biology: In biological research, 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide is used as a probe to study enzyme activities and protein interactions. Its unique structure allows for selective binding to specific biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, including polymers and coatings. Its chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism by which 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The nitrophenyl groups provide additional binding sites, facilitating specific interactions with enzymes and receptors.

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzaldehyde

  • 1-bromo-3,5-bis(trifluoromethyl)benzene

  • 3,5-Bis(trifluoromethyl)benzamidoxime

Uniqueness: 3,5-Bis(trifluoromethyl)phenyl-di(3-nitrophenyl)phosphine oxide stands out due to its unique combination of trifluoromethyl and nitrophenyl groups. This combination provides enhanced chemical stability and reactivity compared to similar compounds, making it a valuable tool in various scientific applications.

Properties

IUPAC Name

1-bis(3-nitrophenyl)phosphoryl-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F6N2O5P/c21-19(22,23)12-7-13(20(24,25)26)9-18(8-12)34(33,16-5-1-3-14(10-16)27(29)30)17-6-2-4-15(11-17)28(31)32/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJUEGMQFVXDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)[N+](=O)[O-])C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F6N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660592
Record name [3,5-Bis(trifluoromethyl)phenyl]bis(3-nitrophenyl)oxo-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299176-63-9
Record name [3,5-Bis(trifluoromethyl)phenyl]bis(3-nitrophenyl)oxo-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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